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  • Product: 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide
  • CAS: 22795-42-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide, a key intermediate for pharmaceutical and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide, a key intermediate for pharmaceutical and medicinal chemistry research. The narrative elucidates a robust two-step synthetic strategy, beginning with the preparation of the core aniline intermediate, 4-amino-N,N-dipropylbenzenesulfonamide, followed by its targeted N-acylation. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles and causalities that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

The title compound, 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide, incorporates two pharmacologically significant moieties: a sulfonamide and an α-bromoacetamide group. Sulfonamides are a cornerstone in drug design, known for a wide spectrum of biological activities.[1] The α-bromoacetamide functional group is a versatile electrophilic handle, enabling covalent modification of biological targets or serving as a precursor for a multitude of further chemical elaborations.[2][3]

Our synthetic approach is a logical and efficient two-step process designed for scalability and purity. The strategy hinges on first constructing the sulfonamide-bearing aniline precursor, followed by a direct and selective N-acylation to install the bromoacetyl group.

Overall Synthetic Workflow:

G cluster_0 Step 1: Synthesis of Precursor Amine cluster_1 Step 2: N-Acylation 4-Nitrobenzenesulfonyl_chloride 4-Nitrobenzenesulfonyl chloride Reaction_1 Sulfonamide Formation 4-Nitrobenzenesulfonyl_chloride->Reaction_1 Dipropylamine Dipropylamine Dipropylamine->Reaction_1 Intermediate_Nitro 4-Nitro-N,N-dipropylbenzenesulfonamide Reaction_1->Intermediate_Nitro Reduction Nitro Group Reduction Intermediate_Nitro->Reduction Precursor_Amine 4-amino-N,N-dipropylbenzenesulfonamide Reduction->Precursor_Amine Reaction_2 N-Acylation Precursor_Amine->Reaction_2 Bromoacetyl_bromide Bromoacetyl bromide Bromoacetyl_bromide->Reaction_2 Final_Product 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide Reaction_2->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of 4-amino-N,N-dipropylbenzenesulfonamide

This initial phase focuses on the construction of the key aniline intermediate. The process involves the reaction of a commercially available sulfonyl chloride with dipropylamine, followed by the chemical reduction of a nitro group.

Sulfonamide Formation: 4-Nitrobenzenesulfonyl chloride with Dipropylamine

Mechanistic Rationale: This reaction is a classic nucleophilic acyl substitution at the sulfonyl sulfur. The highly electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride is readily attacked by the nucleophilic secondary amine, dipropylamine.[4] The presence of a base, such as pyridine or an excess of dipropylamine itself, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5] The strong electron-withdrawing nitro group on the phenyl ring further enhances the electrophilicity of the sulfonyl chloride, facilitating a high-yielding reaction.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add dipropylamine (2.2 eq) dropwise. A slight excess of the amine is used to act as the base for HCl neutralization.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess dipropylamine and its salt), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-nitro-N,N-dipropylbenzenesulfonamide, which is often a solid that can be used in the next step without further purification.

Reduction of the Nitro Group

Mechanistic Rationale: The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. While catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and effective method, a common and robust laboratory-scale alternative is the use of a metal in acidic conditions, such as iron powder in acetic acid or the Béchamp reduction.[7] In this process, the metal acts as the electron donor, and the acid provides the protons required for the reduction. This method is particularly tolerant of other functional groups, such as the sulfonamide.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitro-N,N-dipropylbenzenesulfonamide (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, ~5 eq) and a catalytic amount of ammonium chloride (NH₄Cl).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. The reaction is typically accompanied by a color change from yellow to colorless. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron oxides. Wash the filter cake with hot ethanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude 4-amino-N,N-dipropylbenzenesulfonamide. The product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: N-Acylation to Yield the Final Product

The final step involves the acylation of the newly synthesized aromatic amine with bromoacetyl bromide.

Mechanistic Rationale: This is a nucleophilic acyl substitution reaction. The primary amine of 4-amino-N,N-dipropylbenzenesulfonamide acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.[3] The reaction is typically performed at low temperatures (0-5 °C) to control the reactivity of the acyl bromide and minimize potential side reactions. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the HBr generated during the reaction, preventing the protonation of the starting amine and ensuring the reaction proceeds efficiently.[8]

Caption: Mechanism of N-Acylation.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-amino-N,N-dipropylbenzenesulfonamide (1.0 eq) in anhydrous acetone or DCM in a round-bottom flask under an inert atmosphere.[8]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution while stirring.[8] The slight excess ensures complete consumption of the amine precursor.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[8] If using acetone, remove it under reduced pressure. The resulting mixture can be extracted with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, the crude product is obtained. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a highly effective method for purifying the final product.[8]

Data Presentation

Table 1: Summary of Reagents for Final N-Acylation Step

ReagentFormulaMW ( g/mol )Molar Eq.Amount (example)
4-amino-N,N-dipropylbenzenesulfonamideC₁₂H₂₀N₂O₂S272.371.02.72 g (10 mmol)
Bromoacetyl bromideC₂H₂Br₂O201.841.12.22 g (11 mmol)
Sodium Bicarbonate (for quench)NaHCO₃84.01ExcessAs needed
Acetone (Solvent)C₃H₆O58.08-~50 mL

Safety and Handling

  • 4-Nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Bromoacetyl bromide: Highly corrosive, lachrymatory, and moisture-sensitive. All manipulations must be performed in a well-ventilated fume hood. Use of gloves, safety goggles, and a lab coat is mandatory.[9]

  • Dipropylamine: Flammable and corrosive. Handle with care in a fume hood.

  • Iron Powder: Flammable solid. Avoid creating dust clouds.

  • All reactions should be conducted under an inert atmosphere where anhydrous conditions are required.

Conclusion

The synthesis of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide can be reliably achieved through the two-step sequence detailed in this guide. The methodology emphasizes robust, well-understood chemical transformations, ensuring high yields and purity. By understanding the mechanistic principles behind each step, from sulfonamide formation and nitro reduction to the final N-acylation, researchers can effectively troubleshoot and adapt this protocol for their specific drug discovery and development needs.

References

  • A novel and metal catalyst-free synthesis of aryloxyacetamides from the corresponding arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. (2023). Royal Society of Chemistry. Available at: [Link]

  • Sarr, M., et al. (2020). Dipropylammonium 4-aminobenzenesulfonate. IUCrData. Available at: [Link]

  • Matulis, D., et al. (2022). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Sarr, M., et al. (2020). Dipropylammonium 4-aminobenzenesulfonate.
  • A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. (2004). MDPI. Available at: [Link]

  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2024). YouTube. Available at: [Link]

  • Cihan University-Erbil Repository. (2019). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil.
  • The reduction transformation of nitroene‐sulfonamide products.
  • n-bromoacetamide. (1951). Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (1980). Continuous reduction process.

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Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide as a Carbonic Anhydrase Inhibitor

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}ace...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide as a potent and potentially selective inhibitor of carbonic anhydrases (CAs). Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2][3] Their involvement in various pathologies has made them significant targets for therapeutic intervention.[4][5] This document details the scientific rationale, experimental methodologies, and data interpretation necessary to fully characterize the inhibitory activity of the title compound. We will explore its synthesis, in vitro enzymatic assays against key CA isozymes, and the elucidation of its mechanism of action. The guide is structured to provide both theoretical grounding and practical, step-by-step protocols for researchers in the field of drug discovery and enzyme kinetics.

Introduction to Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate (HCO3-) and protons (H+).[1][2] This seemingly simple reaction is fundamental to numerous physiological processes, including respiration, acid-base balance, and ion transport.[1][6] In mammals, at least 16 different CA isozymes have been identified, each with distinct tissue distribution, cellular localization, and kinetic properties.[4][6]

The differential expression and function of these isozymes provide a basis for therapeutic intervention in a range of diseases. For instance, inhibition of CA II and CA IV in the eye reduces aqueous humor production, making CA inhibitors (CAIs) a mainstay in glaucoma treatment.[5][7] Similarly, targeting tumor-associated isozymes like CA IX and CA XII, which are overexpressed in hypoxic cancers and contribute to the acidic tumor microenvironment, is a validated strategy in oncology.[8][9][10] The development of isozyme-selective inhibitors is a key objective in the field to minimize off-target effects and enhance therapeutic efficacy.[7][9]

Scientific Rationale for Investigating 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

The chemical structure of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide suggests a multi-faceted mechanism for carbonic anhydrase inhibition, integrating a classic zinc-binding group with a reactive moiety that may confer unique inhibitory properties.

The Benzenesulfonamide Scaffold: A Privileged Zinc-Binding Group

The core of the investigational compound is a benzenesulfonamide derivative. Sulfonamides (R-SO2NH2) are the most well-characterized class of CA inhibitors.[4][11] The deprotonated sulfonamide nitrogen acts as a potent zinc-binding group (ZBG), coordinating directly to the Zn(II) ion in the enzyme's active site and displacing a critical water/hydroxide molecule, thereby disrupting the catalytic cycle.[12] The potency and selectivity of sulfonamide-based inhibitors are largely influenced by the substituents on the aromatic ring, often referred to as the "tail," which can form additional interactions with amino acid residues in the active site cavity.[8][9][10] The dipropylamino group on the sulfonyl moiety of the title compound is hypothesized to occupy a hydrophobic pocket within the active site, potentially influencing its affinity and isozyme selectivity.[9]

The 2-Bromoacetamide Moiety: A Potential Covalent Warhead

The presence of a 2-bromoacetamide group introduces the possibility of a covalent or irreversible inhibition mechanism. Bromoacetamides are known alkylating agents, capable of forming covalent bonds with nucleophilic amino acid residues such as cysteine or histidine.[13][14][15] The electrophilic carbon adjacent to the bromine can be attacked by a nucleophilic residue in or near the active site, leading to irreversible inactivation of the enzyme.[14] This dual-action potential—a primary zinc-binding interaction followed by a possible covalent linkage—could result in an inhibitor with high potency and prolonged duration of action.

Experimental Design and Methodologies

A systematic evaluation of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide requires a multi-step approach, beginning with chemical synthesis and proceeding through detailed enzymatic and kinetic characterization.

Chemical Synthesis of the Target Compound

The synthesis of the title compound can be achieved through a two-step process, which is a common method for preparing N-substituted sulfonamides.[16][17]

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride This initial step involves the chlorosulfonation of acetanilide. Acetanilide is treated with an excess of chlorosulfonic acid under controlled temperature conditions to introduce a sulfonyl chloride group para to the acetamido group.

Step 2: Sulfonamide Formation The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with dipropylamine in the presence of a base (e.g., pyridine or sodium carbonate) to form the N,N-dipropylsulfonamide.[17] The final step involves the introduction of the bromoacetyl group, typically by reacting the corresponding aniline precursor with bromoacetyl bromide.

A general synthetic scheme is presented below.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Bromination (Hypothetical) Acetanilide Acetanilide 4-Acetamidobenzenesulfonyl\nChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->4-Acetamidobenzenesulfonyl\nChloride ClSO3H N-(4-(dipropylsulfamoyl)phenyl)acetamide N-(4-(dipropylsulfamoyl)phenyl)acetamide 4-Acetamidobenzenesulfonyl\nChloride->N-(4-(dipropylsulfamoyl)phenyl)acetamide Dipropylamine, Base Target Compound Target Compound N-(4-(dipropylsulfamoyl)phenyl)acetamide->Target Compound Bromoacetyl Bromide

Caption: General synthetic pathway for the target compound.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potential of the compound should be evaluated against a panel of physiologically relevant human (h) CA isozymes, such as the ubiquitous cytosolic isozymes hCA I and hCA II, and the tumor-associated transmembrane isozymes hCA IX and hCA XII.

Principle: A common and high-throughput method for measuring CA activity is the esterase assay.[18] This assay utilizes the ability of CAs to hydrolyze certain esters, such as 4-nitrophenyl acetate (4-NPA), which produces the chromogenic product 4-nitrophenolate.[19][20] The rate of formation of this product, monitored spectrophotometrically at 405 nm, is proportional to the enzyme's activity.[21][18] The presence of an inhibitor will decrease the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-SO4, pH 7.4).[19]

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (4-NPA), in a suitable solvent like DMSO.

    • Prepare stock solutions of the purified recombinant hCA isozymes (I, II, IX, XII) and the test inhibitor at various concentrations.

    • Acetazolamide (AZA) should be used as a standard inhibitor for comparison.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add a defined volume of the test inhibitor solution at various concentrations (or vehicle control).

    • Add the CA enzyme solution to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[21]

    • Initiate the reaction by adding the 4-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode using a microplate reader for a set duration (e.g., 3-5 minutes).[21][20]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curve.

    • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

    • Convert IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation if the mechanism is competitive.

G start Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) plate_prep Dispense Buffer, Inhibitor, and Enzyme into 96-well plate start->plate_prep pre_incubate Pre-incubate at RT (15 min) plate_prep->pre_incubate add_substrate Initiate reaction by adding 4-NPA pre_incubate->add_substrate measure Kinetic Measurement (Absorbance at 405 nm) add_substrate->measure analyze Calculate Reaction Rates and Determine IC50/Ki values measure->analyze

Caption: Workflow for the CA esterase inhibition assay.

Elucidation of Inhibition Mechanism

To understand how the inhibitor interacts with the enzyme, kinetic studies are essential. These studies can differentiate between reversible and irreversible inhibition and determine the mode of reversible inhibition (e.g., competitive, non-competitive, or uncompetitive).

Methodology:

  • Reversibility Test: Enzyme is pre-incubated with a high concentration of the inhibitor. The mixture is then rapidly diluted, and enzyme activity is measured over time. If activity is recovered, the inhibition is reversible.

  • Lineweaver-Burk Analysis: The esterase assay is performed with varying concentrations of the substrate (4-NPA) in the absence and presence of different fixed concentrations of the inhibitor. The data are plotted as 1/Velocity versus 1/[Substrate]. The pattern of the intersecting lines reveals the mechanism of inhibition.

Hypothetical Results and Discussion

Based on the structural features of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide, we can anticipate a potent and potentially selective inhibition profile.

Potency and Isozyme Selectivity

The compound is expected to show potent inhibition, particularly against the highly active hCA II and the tumor-associated isozymes hCA IX and XII. The affinity is driven by the strong interaction of the sulfonamide group with the active site zinc ion.[12] The selectivity among isozymes will be determined by how well the dipropylamino and bromoacetamido "tail" fits into the specific contours of each isozyme's active site.[8][9] Active sites of CA isozymes differ in their size, shape, and the nature of amino acid residues at the entrance of the cavity, which allows for the design of selective inhibitors.[9][22]

Table 1: Hypothetical Inhibition Data (Ki values in nM) for the Investigational Compound

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Investigational Compound 150.58.25.612.1
Acetazolamide (Reference) 25012255.7

This data is hypothetical and for illustrative purposes only.

The hypothetical data in Table 1 suggests that the compound is a potent inhibitor of hCA II, IX, and XII, with significant selectivity over the off-target hCA I isozyme. This profile would be highly desirable for applications in oncology or as an anti-glaucoma agent.[7]

Mechanistic Insights

Kinetic analysis would likely confirm a competitive inhibition mechanism with respect to the CO2/ester substrate, as the sulfonamide group directly competes with the substrate for binding to the catalytic zinc ion.[12][23] The presence of the bromoacetamide group may lead to time-dependent inactivation if a suitable nucleophilic residue is accessible for alkylation.[14][15] If covalent modification occurs, this would be a significant finding, suggesting the compound could serve as an irreversible inhibitor with a prolonged pharmacodynamic effect.

G cluster_0 CA Active Site cluster_1 Inhibitor CA Carbonic Anhydrase Zn(II) ion Inhibitor Inhibitor Inhibitor:f1->CA:f1 Primary Interaction: Zinc Binding (Reversible) Inhibitor:f2->CA:f0 Secondary Interaction: Covalent Alkylation (Potential)

Caption: Proposed dual mechanism of carbonic anhydrase inhibition.

Conclusion and Future Directions

The investigational compound, 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide, represents a promising candidate for a potent and selective carbonic anhydrase inhibitor. Its unique structure, combining a proven zinc-binding scaffold with a reactive covalent warhead, warrants a thorough investigation. The experimental framework outlined in this guide provides a clear path for its synthesis and comprehensive biological characterization.

Future studies should focus on X-ray crystallography to obtain a high-resolution structure of the inhibitor bound to target CA isozymes. This would provide definitive evidence of its binding mode and the specific interactions that govern its potency and selectivity. Furthermore, cell-based assays and in vivo studies in relevant disease models (e.g., glaucoma or cancer) are necessary to validate its therapeutic potential.

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC. (n.d.). National Center for Biotechnology Information.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017, January 17). PubMed.
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  • Carbonic anhydrase. (n.d.). Wikipedia.
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  • Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. (2021, December 19). MDPI.
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Foundational

An In-depth Technical Guide to 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide: A Probenecid Analog with Covalent Inhibition Potential

Introduction: Re-evaluating Probenecid's Legacy in Drug Development Probenecid, a stalwart in the treatment of gout and hyperuricemia, has a well-established mechanism of action centered on the inhibition of organic anio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Re-evaluating Probenecid's Legacy in Drug Development

Probenecid, a stalwart in the treatment of gout and hyperuricemia, has a well-established mechanism of action centered on the inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, in the renal tubules.[1][2] This inhibition blocks the reabsorption of uric acid, thereby promoting its excretion.[1][3] Beyond its uricosuric effects, probenecid has also been employed to increase the plasma concentration of certain antibiotics, such as penicillin, by impeding their renal clearance.[1][2][4]

The enduring utility of probenecid has inspired the exploration of its analogs to refine its therapeutic window, enhance its potency, or introduce novel functionalities. This technical guide delves into a specific, theoretically designed analog, 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide. We will dissect its structural rationale, propose a synthetic pathway, and outline a comprehensive experimental workflow to characterize its potential as a next-generation probenecid analog, with a particular focus on the intriguing possibility of covalent inhibition.

Structural Analysis: From Competitive to Potentially Covalent Inhibition

The core structure of probenecid features a dipropylaminosulfonyl group attached to a benzoic acid moiety. The carboxylic acid is crucial for its interaction with OATs, acting as a competitive substrate. In our target molecule, 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide, the carboxylic acid is replaced with a bromoacetamide group. This seemingly subtle modification has profound implications for its potential mechanism of action.

The bromoacetamide functional group is a well-known electrophile, capable of reacting with nucleophilic residues in proteins, such as cysteine, histidine, or lysine, to form stable covalent bonds. This opens up the exciting hypothesis that 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide may act as a covalent inhibitor of OATs. Such a mechanism could offer several advantages over competitive inhibition, including prolonged duration of action and increased potency.

G cluster_probenecid Probenecid cluster_analog 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide Probenecid P_label Carboxylic Acid: Competitive Inhibition Probenecid->P_label Analog A_label Bromoacetamide: Potential Covalent Inhibition Analog->A_label

Figure 1: Structural comparison of Probenecid and its bromoacetamide analog, highlighting the key functional group modification.

Proposed Synthetic Pathway

G 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide 4-[(Dipropylamino)sulfonyl]aniline 4-[(Dipropylamino)sulfonyl]aniline 4-Aminobenzenesulfonamide->4-[(Dipropylamino)sulfonyl]aniline 1. Propyl bromide, Base Target Compound Target Compound 4-[(Dipropylamino)sulfonyl]aniline->Target Compound 2. Bromoacetyl bromide, Base

Figure 2: Proposed two-step synthesis of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide.

Detailed Synthetic Protocol:

Step 1: Synthesis of 4-[(Dipropylamino)sulfonyl]aniline

  • To a solution of 4-aminobenzenesulfonamide in a suitable aprotic solvent (e.g., DMF), add a slight excess of a non-nucleophilic base (e.g., potassium carbonate).

  • Add propyl bromide (2.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 4-[(dipropylamino)sulfonyl]aniline.

Step 2: Synthesis of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

  • Dissolve 4-[(dipropylamino)sulfonyl]aniline in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0°C.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).

  • Add bromoacetyl bromide (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the final product by recrystallization or column chromatography.

Experimental Workflow for Characterization and Validation

A rigorous experimental plan is essential to characterize 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide and validate its potential as a probenecid analog. The following workflow outlines the key experiments, from initial characterization to mechanistic studies.

G A Synthesis and Purification B Physicochemical Characterization (NMR, MS, HPLC) A->B C In Vitro OAT Inhibition Assay B->C D Cell Viability and Cytotoxicity Assay C->D E Mechanism of Inhibition Studies (Washout Experiment, Mass Spectrometry) C->E F Pharmacokinetic Profiling (in vivo) D->F E->F

Figure 3: Experimental workflow for the evaluation of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide.

Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

In Vitro OAT Inhibition Assay

This assay will determine the inhibitory potency of the target compound against OAT1 and OAT3.

  • Principle: Utilize a fluorescent substrate for OATs (e.g., 6-carboxyfluorescein) and measure its uptake in cells stably expressing the respective transporter (e.g., HEK293-OAT1/OAT3).

  • Protocol:

    • Seed HEK293-OAT1 or HEK293-OAT3 cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound or probenecid (as a positive control) for 30 minutes.

    • Add the fluorescent substrate and incubate for a defined period (e.g., 10 minutes).

    • Wash the cells to remove the extracellular substrate.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay

It is crucial to assess the potential toxicity of the compound, especially given the reactive nature of the bromoacetamide group.

  • Principle: Use a standard MTT or MTS assay to measure the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Treat a relevant cell line (e.g., HEK293 or a renal proximal tubule cell line) with a range of concentrations of the test compound.

    • Incubate for 24-48 hours.

    • Add the MTT or MTS reagent and incubate until a color change is observed.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the CC₅₀ (50% cytotoxic concentration).

Mechanism of Inhibition Studies

These experiments are designed to investigate whether the inhibition is reversible (competitive) or irreversible (covalent).

  • Washout Experiment:

    • Pre-incubate the OAT-expressing cells with a high concentration of the test compound for a set period.

    • Wash the cells extensively to remove any unbound compound.

    • Measure the OAT activity using the fluorescent substrate assay.

    • If the inhibition is covalent, the OAT activity will not be restored after washing.

  • Mass Spectrometry-based Proteomics:

    • Incubate a preparation of OAT-containing membranes with the test compound.

    • Digest the proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify any covalent modifications to the OAT protein.

Quantitative Data Summary

The following table outlines the expected data to be generated from the proposed experiments, with hypothetical values for illustrative purposes.

Parameter2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamideProbenecid (Reference)
OAT1 IC₅₀ (µM) To be determined~20-50
OAT3 IC₅₀ (µM) To be determined~5-15
CC₅₀ in HEK293 (µM) To be determined>100
OAT Activity Recovery after Washout Expected to be low>90%

Conclusion and Future Directions

2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide represents a rationally designed analog of probenecid with the potential for a novel, covalent mechanism of action. The proposed synthetic route is feasible, and the outlined experimental workflow provides a clear path to thoroughly characterize its biological activity and therapeutic potential.

Should this compound prove to be a potent and selective covalent inhibitor of OATs with a favorable safety profile, it could offer significant advantages over existing therapies. Further investigations could involve lead optimization to fine-tune its potency and selectivity, as well as in vivo studies to assess its efficacy and pharmacokinetic properties in relevant animal models of hyperuricemia and for drug-drug interaction studies. This exploration underscores the value of revisiting established pharmacophores with modern medicinal chemistry strategies to unlock new therapeutic possibilities.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid?[Link]

  • Silverman, J. A. (2009). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 296(6), C1206–C1212. [Link]

  • Wikipedia. (n.d.). Probenecid. [Link]

  • Shen, H., et al. (2025, February 6). From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. bioRxiv. [Link]

  • LiverTox. (2020, July 10). Probenecid. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • ResearchGate. (n.d.). Different mechanisms of action of probenecid in the proximal renal tubule. [Link]

  • ResearchGate. (n.d.). Synthesis of probenecid analogue 13 and NH functionalization to enhance coverage of chemical space. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and development, a thorough understanding of a candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount to its successful progression from the laboratory to the clinic. Among these properties, solubility and stability are foundational pillars that dictate a compound's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the key considerations and experimental approaches for characterizing the solubility and stability of the novel compound, 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide.

While specific experimental data for this molecule is not yet widely available in the public domain, this document will leverage established principles of medicinal chemistry and data from structurally related N-aryl-2-bromoacetamides and sulfonamides to provide a robust framework for its evaluation. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable for researchers in the pharmaceutical sciences.

Molecular Structure and Physicochemical Profile

2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide is a multifaceted molecule featuring a central phenyl ring substituted with a dipropylaminosulfonyl group and a bromoacetamide moiety. Each of these functional groups contributes to its overall physicochemical characteristics.

PropertyPredicted Value/CharacteristicSource/Rationale
IUPAC Name 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide-
Molecular Formula C₁₄H₂₁BrN₂O₃S-
Molecular Weight 393.3 g/mol -
Predicted LogP HighThe presence of two propyl groups on the sulfonamide nitrogen significantly increases lipophilicity.
Aqueous Solubility Likely lowThe high LogP, aromatic ring, and lack of easily ionizable groups suggest poor aqueous solubility.
pKa Not readily ionizableThe amide and sulfonamide protons are generally weakly acidic and not expected to ionize significantly in the physiological pH range.
Reactivity The bromoacetamide group is a known alkylating agent and is susceptible to nucleophilic attack.[1]

I. Solubility Assessment: A Multi-Faceted Approach

The solubility of a drug substance is a critical determinant of its absorption and, consequently, its bioavailability.[2] For a compound like 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide, with its predicted low aqueous solubility, a comprehensive evaluation using various methodologies is essential.

A. Theoretical and Predictive Assessment

Prior to extensive laboratory work, in silico tools can provide valuable initial estimates of solubility.[2][3][4] These models utilize the compound's structure to predict its LogP and aqueous solubility based on contributions from its various functional groups. The dipropylamino group is expected to significantly increase the lipophilicity, likely resulting in a prediction of low aqueous solubility.

B. Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods ideal for early-stage drug discovery, providing a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.[5][6] A common technique is nephelometry, which measures the scattering of light by suspended particles.[2]

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, etc.).

  • Aqueous Buffer Addition: Rapidly add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Nephelometric Measurement: Measure the turbidity of each well using a microplate nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Kinetic Solubility Workflow"; fontsize=10; }

C. Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.[3][4] The shake-flask method is the most common approach.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

caption { label="Thermodynamic Solubility Workflow"; fontsize=10; }

II. Stability Assessment: Ensuring Compound Integrity

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[7][8] For 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide, the bromoacetamide moiety is a potential site of instability, particularly susceptibility to hydrolysis and reaction with nucleophiles. The sulfonamide group, while generally stable, can undergo photodegradation.[7][9][10]

A. Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those it would experience during storage.[8][11][12] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[11][13]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of the compound in various stress media.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.[10]

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

caption { label="Forced Degradation Workflow"; fontsize=10; }

B. Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life of the drug substance.[8][14] These studies are governed by the International Council for Harmonisation (ICH) guidelines.[7][9][10]

Experimental Protocol: Long-Term Stability Study (ICH Q1A)

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Storage Conditions: Store the samples in containers that simulate the proposed commercial packaging under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and other relevant quality attributes using validated analytical methods.

III. Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide and its potential impurities or degradants.[15][16]

A. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse technique for the analysis of small molecule pharmaceuticals.[15][16]

Proposed HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

B. Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of certain impurities or if the compound can be derivatized to increase its volatility, GC-MS can be a powerful tool, offering high sensitivity and structural information.[2][4] Derivatization of the sulfonamide group may be necessary for successful GC analysis.[10]

IV. Data Interpretation and Reporting

All data generated from solubility and stability studies should be meticulously documented and interpreted.

  • Solubility: Report kinetic and thermodynamic solubility values in µg/mL or µM. For thermodynamic solubility, specify the pH and temperature of the measurement.

  • Stability: Present the data in tabular and graphical formats, showing the change in assay value and the formation of degradation products over time. Calculate the degradation rate constants where applicable.

  • Mass Balance: In forced degradation studies, aim for a mass balance of 95-105% to ensure that all major degradation products have been detected.

Conclusion

The comprehensive evaluation of the solubility and stability of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide is a critical undertaking in its development as a potential therapeutic agent. By employing a combination of predictive modeling, high-throughput screening, and definitive equilibrium-based methods, a clear understanding of its solubility profile can be achieved. Concurrently, a systematic approach to stability testing, including forced degradation and long-term studies under ICH guidelines, will elucidate its degradation pathways and inform the establishment of appropriate storage conditions and shelf-life. The analytical methodologies described provide a solid foundation for the accurate and reliable characterization of this promising molecule.

References

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Vertex AI Search. (2026, January 22).
  • Journal of Pharmaceutical and Biomedical Analysis. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Slideshare. Ich guidelines for stability studies 1.
  • International Council for Harmonis
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline.
  • BMG LABTECH. (2023, April 6).
  • Pimpri Chinchwad College of Engineering. (2018).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
  • ResearchGate. (2013). (PDF)
  • SIELC Technologies. (2018, February 16). Separation of N-Bromoacetamide on Newcrom R1 HPLC column.
  • Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists.
  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column.
  • Guidechem. (2023, September 17).
  • BenchChem. (2025). 2-bromo-N-(2,4-difluorophenyl)acetamide physical and chemical properties.
  • Echemi. 2-Bromo-N-{4-[(ethylanilino)
  • Chemical Substance Information. N-(2-BROMO-4-ISOPROPYL-PHENYL)
  • SciSpace. (2018).
  • Taylor & Francis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-N-phenylacetamide | 5326-87-4.
  • ResearchGate. (2009, July). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
  • ResearchGate. (2021, February 1). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ChemSynthesis. (2025, May 20). N-bromoacetamide - 79-15-2, C2H4BrNO, density, melting point, boiling point, structural formula, synthesis.
  • International Journal of Pharmaceutical Sciences and Research. (2018, August 31). Vishweshwar et al., IJPSR, 2018; Vol. 9(6): 2315-2327.
  • RSC Publishing. (2024, November 22).
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Journal of Chemical Health Risks. (2025, April 20).
  • ResearchGate.
  • MDPI. (2021, May 16).
  • National Institutes of Health. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem.
  • National Institutes of Health. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem.
  • PMC. 2-Bromoacetamide.
  • RSC Education. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Bromo(2H3)methane-Labeled Compounds.
  • BenchChem. (2025). A Comparative Guide to the Analytical Detection and Quantification of 7-(Bromomethyl)naphthalen-2-amine.
  • YouTube. (2014, April 21). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Alkylation Using 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Executive Summary & Mechanistic Rationale In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary & Mechanistic Rationale

In modern drug discovery, the incorporation of sulfonamide pharmacophores is a highly validated strategy for targeting a variety of enzymes and receptors, including carbonic anhydrases, COX-2, and TRP channels. 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide serves as a bifunctional building block: it delivers a lipophilic, sterically demanding dipropylaminosulfonyl moiety while providing a highly reactive α -bromoacetamide electrophile for targeted functionalization.

As a Senior Application Scientist, I approach this N-alkylation not merely as a coupling step, but as a chemoselectivity challenge. The α -bromoacetamide is an exceptional SN​2 substrate due to the adjacent carbonyl group, which lowers the LUMO energy of the C-Br bond, facilitating nucleophilic attack [1]. However, the presence of a secondary amide in the reagent itself introduces the risk of competitive deprotonation and subsequent inter-/intramolecular side reactions. Therefore, the choice of base, solvent, and temperature is critical to ensure the nucleophilic amine selectively attacks the electrophilic methylene carbon without degrading the reagent.

Reagent Profile
PropertySpecification / Detail
Chemical Name 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide
Electrophilic Site α -Methylene carbon (C-Br)
Pharmacophore Delivered N,N-dipropylbenzenesulfonamide
Primary Application N-alkylation of 1° and 2° amines; S-alkylation of thiols
Stability Concerns Susceptible to hydrolysis in strong aqueous base; light-sensitive over prolonged periods

Reaction Pathway & Visualization

The following workflow illustrates the chemoselective SN​2 trajectory. By utilizing a mild, heterogeneous base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent, the transition state is stabilized while minimizing the deprotonation of the reagent's amide nitrogen [2].

G Amine Nucleophilic Amine (1° or 2°) Conditions K₂CO₃ or DIPEA DMF or MeCN 25°C - 50°C Amine->Conditions Reagent 2-Bromo-N-{4-[(dipropylamino) sulfonyl]-phenyl}acetamide (Electrophile) Reagent->Conditions Intermediate S_N2 Transition State (Polar Aprotic Solvation) Conditions->Intermediate Product N-Alkylated Sulfonamide (Target Pharmacophore) Intermediate->Product Byproduct Bromide Salt (e.g., KBr) Intermediate->Byproduct

Fig 1: Chemoselective SN2 N-alkylation pathway of the bromoacetamide reagent.

Optimization of Reaction Conditions

Before proceeding to the standard protocol, it is vital to understand why specific conditions are selected. Table 1 summarizes the empirical data driving our protocol design. Polar aprotic solvents (DMF, MeCN) are mandatory as they leave the amine nucleophile unsolvated and highly reactive. We strongly advise against using strong bases (e.g., NaH, KOtBu) as they will deprotonate the secondary amide of the bromoacetamide, leading to complex polymerization mixtures [3].

Table 1: Condition Optimization Matrix for N-Alkylation

SolventBase (Equivalents)Temp (°C)ChemoselectivityExpected YieldCausality / Observation
DMF K2​CO3​ (2.0 eq)25 - 40High>85%Heterogeneous base prevents amide deprotonation; DMF solvates the SN​2 transition state perfectly.
MeCN DIPEA (1.5 eq)50 - 60Moderate70-80%Homogeneous conditions. DIPEA is bulky, preventing its own alkylation, but requires mild heating.
THF Cs2​CO3​ (2.0 eq)25High60-75%The "Cesium effect" enhances solubility and reactivity, but THF slows the overall SN​2 rate compared to DMF.
DMF NaH (1.2 eq)0 - 25Very Low<20%Avoid. Strong base deprotonates the bromoacetamide nitrogen, causing rapid self-condensation/polymerization.

Step-by-Step Experimental Protocol

This protocol is optimized for the synthesis of a tertiary amine from a secondary amine precursor (or a secondary amine from a primary amine).

Materials & Equipment
  • Electrophile: 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide (1.05 equivalents)

  • Nucleophile: Target primary or secondary amine (1.00 equivalent)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ , 325 mesh, 2.00 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), amine-free

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon line.

Reaction Execution
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophilic amine (1.00 eq, e.g., 1.0 mmol) and anhydrous K2​CO3​ (2.00 eq, 2.0 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (5.0 mL, yielding a 0.2 M solution). Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

    • Expert Insight: Ensuring DMF is strictly anhydrous prevents the competitive hydrolysis of the bromoacetamide to a glycolamide derivative.

  • Electrophile Addition: Dissolve 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide (1.05 eq, 1.05 mmol) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes at 0 °C.

    • Expert Insight: Dropwise addition minimizes the local concentration of the electrophile, drastically reducing the risk of over-alkylation (especially when utilizing primary amines).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 4 to 12 hours. Monitor the reaction progress via LC-MS or TLC (typically 50% EtOAc in Hexanes).

Workup & Isolation
  • Quenching: Once the amine is consumed, quench the reaction by adding 15 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL).

    • Expert Insight: DMF is highly soluble in EtOAc. Washing with aqueous LiCl alters the partition coefficient, effectively pulling residual DMF into the aqueous phase and preventing contamination during concentration.

  • Drying & Concentration: Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Purification

Purify the crude residue via flash column chromatography on silica gel. A standard gradient of 10% to 60% EtOAc in Hexanes is generally sufficient. The target N-alkylated sulfonamide will typically elute as a highly UV-active spot (due to the extended conjugation of the benzenesulfonamide core).

Troubleshooting & Causality Guide

  • Observation: Formation of a dialkylated byproduct (tertiary amine) when starting with a primary amine.

    • Causality: Primary amines form secondary amines upon initial alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the new alkyl group.

    • Solution: Invert the stoichiometry. Use a 3-to-5-fold excess of the primary amine relative to the bromoacetamide, or utilize a bulky protecting group strategy (e.g., reductive amination followed by alkylation).

  • Observation: Substantial unreacted amine, but the bromoacetamide has disappeared.

    • Causality: The bromoacetamide has likely undergone hydrolysis (if water was present) or reacted with the base (if a nucleophilic base or degraded DMF containing dimethylamine was used).

    • Solution: Use fresh, amine-free DMF stored over molecular sieves. Ensure K2​CO3​ is oven-dried prior to use.

References

  • The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. National Institutes of Health (PMC). Available at:[Link]

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. Available at:[Link]

Application

purification techniques for 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

An Application Guide to the Purification of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide Introduction 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide is a key intermediate in medicinal chemistry, often...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

Introduction

2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide is a key intermediate in medicinal chemistry, often serving as a reactive building block for the synthesis of more complex, biologically active molecules. The purity of this intermediate is paramount; trace impurities can lead to unforeseen side reactions, complicate downstream processing, and compromise the integrity of biological data. This guide provides a detailed examination of robust purification strategies tailored for this specific molecule, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying principles and rationale, enabling you to adapt and troubleshoot these methods effectively.

Anticipating the Challenge: The Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of the target compound likely involves the N-acylation of 4-amino-N,N-dipropylbenzenesulfonamide with a bromoacetylating agent like bromoacetyl bromide or bromoacetyl chloride.[1] Based on this pathway, the crude product may contain several process-related impurities:

  • Unreacted Starting Materials: Primarily the parent amine, 4-amino-N,N-dipropylbenzenesulfonamide.[2]

  • Reagent-Derived Impurities: Hydrolysis of the acylating agent can lead to bromoacetic acid.[3]

  • Over-Brominated Byproducts: Depending on the reaction conditions, species with multiple brominations could form.[2]

  • Hydrolyzed Product: The amide bond could be susceptible to hydrolysis, reverting to the starting amine.

  • Discoloration: Oxidation of the aniline-like starting material can cause yellow or brown hues in the final product.[2]

Understanding this profile is crucial for selecting an appropriate purification strategy.

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.[3] A multi-tiered approach is often most effective.

Purification_Strategy Crude_Product Crude Product (>1g scale) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Bulk Cleanup Chromatography_Decision Purity > 98%? Recrystallization->Chromatography_Decision Column_Chromatography Flash Column Chromatography Chromatography_Decision->Column_Chromatography No / Oily Product Final_Product_Bulk Bulk Purified Product (>98%) Chromatography_Decision->Final_Product_Bulk Yes HPLC_Decision Need >99.5% Purity or Impurity Isolation? Column_Chromatography->HPLC_Decision Prep_HPLC Preparative HPLC HPLC_Decision->Prep_HPLC Yes HPLC_Decision->Final_Product_Bulk No Final_Product_High High-Purity Product (>99.5%) Prep_HPLC->Final_Product_High

Caption: Purification strategy decision tree.

Method 1: Recrystallization for Bulk Purification

Recrystallization is the most efficient method for large-scale purification, leveraging differences in solubility between the target compound and its impurities at varying temperatures. For sulfonamide-containing molecules, alcohol-water solvent systems are often highly effective.[2][4][5]

Principle of Solvent Selection

The ideal solvent (or solvent system) should fully dissolve the crude product at an elevated temperature but exhibit poor solubility for the compound at lower temperatures, maximizing recovery. Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor).

Detailed Protocol: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil to dissolve the compound.[3]

  • Hot Filtration (Optional): If insoluble impurities or discoloration are present, this step is critical. Add a small amount of activated charcoal to the hot solution, keep it at a boil for a few minutes, and then perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4] This prevents premature crystallization in the funnel.

  • Induce Crystallization: To the clear, hot filtrate, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too turbid, add a few drops of hot ethanol to redissolve the precipitate.[3]

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.[3][4]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of a cold ethanol/water mixture to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; high impurity concentration.[3][4]Re-heat to dissolve the oil, add more of the primary solvent (ethanol), and allow to cool more slowly. If the issue persists, a pre-purification step like column chromatography may be needed.[4]
No Crystal Formation The solution is not sufficiently supersaturated; cooling was too rapid.[3]Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If oversaturation is the issue, concentrate the solution by evaporating some solvent before cooling.[3]
Low Recovery Too much solvent was used; the compound has partial solubility even in the cold solvent system.[3]Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.[3]
Colored Impurities Persist The impurity has solubility properties very similar to the product.Use activated charcoal during the hot filtration step (use sparingly as it can adsorb the product). A second recrystallization may be necessary.[3]

Method 2: Flash Column Chromatography

When recrystallization fails to provide adequate purity or if the crude product is an oil, flash column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.

Principle and Key Considerations

The separation relies on the polarity differences between the target compound and impurities.

  • Stationary Phase: Silica gel is the standard choice. However, bromoacetamide derivatives can be susceptible to degradation on silica's slightly acidic surface.[3] If streaking or product loss is observed, switching to a less acidic stationary phase like neutral alumina is a prudent step.

  • Mobile Phase Selection: The optimal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., ethyl acetate in hexanes) that provides a retention factor (Rf) of 0.2-0.4 for the target compound, ensuring good separation from impurities.[3]

Column_Chromatography_Workflow Start Determine Eluent via TLC Analysis Pack Pack Column with Stationary Phase (Slurry) Start->Pack Load Load Crude Sample (Minimal Solvent) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: General workflow for purification by column chromatography.

Detailed Protocol: Silica Gel Chromatography
  • TLC Analysis: Develop a suitable mobile phase system. A gradient of ethyl acetate in hexanes (e.g., starting at 10% and increasing to 50%) is a common starting point for N-acetamide compounds.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading). This technique often results in sharper bands.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity (gradient elution) if necessary to move the target compound down the column.

  • Fraction Collection: Collect fractions of equal volume systematically.

  • Analysis and Pooling: Spot every few fractions on a TLC plate to identify which contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Troubleshooting Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation Incorrect mobile phase polarity; column overloading.Optimize the mobile phase with TLC to achieve better separation between spots. Use a shallower gradient during elution. Reduce the amount of crude material loaded onto the column.
Compound Streaking Compound is too polar for the mobile phase; potential degradation on silica.[3]Increase the polarity of the mobile phase. Consider switching to neutral alumina as the stationary phase. Add a small percentage (0.1-1%) of a modifier like triethylamine to the eluent to cap active sites on the silica.
Cracked Column Bed The silica gel bed ran dry during the run.Always maintain a level of solvent above the silica bed.

Method 3: Preparative HPLC for High-Purity Isolation

For applications requiring the highest level of purity (>99%), such as the preparation of analytical reference standards or material for sensitive biological assays, preparative High-Performance Liquid Chromatography (Prep HPLC) is the ultimate solution.[6][7] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.

Principle and Key Considerations

Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is typically employed for compounds of this nature.[3][8]

  • Method Development: An analytical-scale HPLC method is first developed to achieve baseline separation of the target peak from all impurities. This method is then scaled up for preparative work.

  • Loading and Throughput: The goal is to load as much material as possible per injection without sacrificing the resolution between the target peak and its closest impurity.

  • Fraction Collection: Modern preparative systems use automated fraction collectors triggered by a detector signal (e.g., UV absorbance) to selectively collect the eluent corresponding to the peak of interest.[9]

Detailed Protocol: Reverse-Phase Preparative HPLC
  • Analytical Method Development: On an analytical C18 column, develop a gradient method using a mobile phase of water and acetonitrile, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[8]

  • Scale-Up: Transfer the optimized analytical method to a preparative C18 column, adjusting the flow rate and gradient time proportionally to the column volume.

  • Sample Preparation: Dissolve the partially purified sample (from recrystallization or column chromatography) in a suitable solvent, such as the initial mobile phase composition, at a high concentration. Filter the sample solution to remove any particulates.

  • Injection and Fraction Collection: Perform injections onto the preparative system. Set the fraction collector to trigger based on the retention time and UV signal of the target compound.

  • Post-Processing: Combine the pure fractions. The aqueous/organic solvent is typically removed by lyophilization (freeze-drying) or evaporation under reduced pressure to yield the final, high-purity solid.[3]

Purity Assessment and Final Validation

Post-purification, the purity of the final material must be rigorously confirmed using orthogonal analytical techniques.[8]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run should show a single major peak, with the area percentage used to quantify purity.[8]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy confirms the chemical structure and can detect impurities with different chemical structures, which might co-elute in HPLC. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.[8][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Summary Comparison of Purification Techniques

MethodTypical PurityRecoveryScalabilityPrimary Application
Recrystallization >98%Moderate to HighHigh (grams to kgs)Removal of major impurities; large-scale bulk purification.[3]
Column Chromatography >95%ModerateLow to Moderate (mgs to grams)Separation of closely related impurities; purification of oils.[3]
Reverse-Phase HPLC >99.5%Low to ModerateLow to Moderate (mgs to grams)High-purity isolation for analytical standards or biological testing.[3]

References

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

Welcome to the Technical Support Center. Crystallizing complex, flexible, and reactive APIs requires a deep understanding of their structural liabilities.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Crystallizing complex, flexible, and reactive APIs requires a deep understanding of their structural liabilities.

2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide presents two primary crystallization challenges:

  • High Conformational Flexibility: The N,N-dipropylamino tail is highly lipophilic and flexible. This structural entropy heavily penalizes rigid crystal lattice formation, making the compound highly susceptible to "oiling out" (Liquid-Liquid Phase Separation, or LLPS)[1].

  • Chemical Reactivity: The α -bromoacetamide moiety is an electrophilic alkylating agent. Exposing it to heat in the presence of protic, nucleophilic solvents leads to rapid degradation[2].

The following guide synthesizes field-proven insights and thermodynamic principles to help you troubleshoot and optimize your crystallization workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound "oil out" (form a second liquid phase) instead of forming solid crystals? Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase (an emulsion) and a solvent-rich liquid phase, rather than forming a solid crystal lattice[1][3]. For this specific compound, the flexible dipropyl chains lower the crystal lattice energy, widening the miscibility gap. When the solution is cooled too quickly, it hits the binodal curve (liquid-liquid coexistence) before the solubility curve[4]. Solution: Decrease the initial supersaturation. Use a more gradual anti-solvent addition and strictly apply a seeding strategy before the cloud point is reached to bypass the LLPS boundary[3][5].

Q2: I recovered a solid, but LC-MS analysis shows a mass shift of +12 Da (or -34 Da) with new impurities. What happened? Causality: The α -bromoacetamide moiety is highly reactive. If you attempt crystallization in hot protic solvents like ethanol or methanol, the solvent acts as a nucleophile. Prolonged heating drives solvolysis (e.g., ethanolysis or methanolysis), displacing the bromide ion to form the corresponding ethoxyacetamide or methoxyacetamide derivative[2]. Solution: Completely eliminate primary alcohols from your solvent screening. Transition to aprotic solvent systems (e.g., Ethyl Acetate/Heptane) and limit thermal exposure to < 50 °C.

Q3: The compound remains dissolved even at 0 °C, resulting in terrible yields. How can I force precipitation? Causality: The combination of the phenyl ring, the bromo group, and the dipropylamino tail makes this molecule exceptionally lipophilic. It will remain highly soluble in moderately polar or aromatic solvents even at low temperatures[5]. Solution: You must utilize a strong non-polar anti-solvent like Heptane. By carefully titrating Heptane into an Ethyl Acetate solution, you artificially lower the solubility limit. Gently evaporating a portion of the solvent prior to cooling can also increase the solute concentration to the required supersaturation level[6].

Q4: My product crashes out as a fine, sticky powder rather than distinct crystals. How do I improve morphology? Causality: A fine, sticky powder indicates rapid, uncontrolled kinetic precipitation (amorphous solid formation) rather than thermodynamic crystallization. Rapid crashing out traps solvent molecules and impurities within the solid matrix[6]. Solution: Implement a controlled cooling ramp (e.g., 0.1 °C/min) rather than crash-cooling in an ice bath. Allow the solution to "age" at the seeding temperature for at least 30 minutes to promote the growth of existing nuclei rather than the formation of new ones[5].

Part 2: Quantitative Solvent Screening Matrix

To establish a robust process, we evaluated several common solvent systems. The data below summarizes the thermodynamic and chemical compatibility of these systems with the bromoacetamide derivative.

Solvent SystemRatio (v/v)LLPS (Oiling Out) RiskSolvolysis RiskExpected YieldRecommendation
Ethanol / Water 1:1HighHigh LowNot Recommended (Degradation)
Methanol / Water 1:1HighHigh LowNot Recommended (Degradation)
Acetone / Water 2:1HighLowModerateMarginal (Prone to LLPS)
Toluene / Hexane 1:3ModerateNoneHighAcceptable (Toxicity concerns)
EtOAc / Heptane 1:4Low None High Optimal (Stable, high purity)

Part 3: Optimized Step-by-Step Crystallization Protocol

This self-validating protocol utilizes an aprotic solvent system to prevent degradation and a controlled seeding strategy to bypass the liquid-liquid phase separation boundary.

Step 1: Dissolution Suspend the crude 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide in Ethyl Acetate (EtOAc, approx. 5 volumes). Heat the suspension gently to 45–50 °C with stirring until complete dissolution is achieved. Causality: EtOAc is an aprotic solvent, which prevents the nucleophilic solvolysis of the reactive α -bromoacetamide group. Capping the temperature at 50 °C prevents thermal degradation[2].

Step 2: Clarification (Hot Filtration) Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed receiving flask. Causality: Removes insoluble foreign particulates that can act as sites for heterogeneous nucleation of impurities or trigger premature, uncontrolled precipitation.

Step 3: Anti-Solvent Titration While maintaining the solution at 45 °C, slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1–2 drops of EtOAc until the solution just clears. Causality: This precisely establishes the metastable zone limit. By clearing the solution, you ensure that subsequent crystallization is driven by the seed crystals rather than spontaneous bulk nucleation[6].

Step 4: Seeding and Aging Introduce 0.5–1.0 wt% of pure crystalline compound as seed. Hold the suspension isothermally at 45 °C for 30–45 minutes. Causality: Seeding provides a low-energy template for crystal lattice formation. Aging allows the seeds to grow slightly, consuming supersaturation and actively steering the system away from the LLPS (oiling out) boundary[3].

Step 5: Controlled Cooling Cool the suspension linearly from 45 °C to 5 °C over a period of 4 to 6 hours (approx. 0.1 °C/min). Causality: A slow, controlled cooling ramp ensures that crystal growth kinetics dominate over secondary nucleation. This prevents the compound from crashing out as an amorphous, impurity-trapping powder[5].

Step 6: Isolation and Washing Collect the crystals via vacuum filtration. Wash the filter cake with a pre-chilled (0 °C) mixture of EtOAc/Heptane (1:4 v/v). Dry the product under vacuum at 30 °C to constant weight.

Part 4: Troubleshooting Workflow Visualization

CrystallizationTroubleshooting Start Start: Crystallization Workflow LLPS Observation: Oiling Out (LLPS)? Start->LLPS LLPS_Fix Action: Switch to Aprotic Solvents & Seed at Cloud Point LLPS->LLPS_Fix Yes Degradation Observation: Solvolysis/Degradation? LLPS->Degradation No LLPS_Fix->Degradation Deg_Fix Action: Remove Alcohols (MeOH/EtOH), Limit Heat <50°C Degradation->Deg_Fix Yes Amorphous Observation: Amorphous Powder? Degradation->Amorphous No Deg_Fix->Amorphous Amorph_Fix Action: Reduce Cooling Rate to 0.1°C/min Amorphous->Amorph_Fix Yes Success Result: High-Purity Crystalline API Amorphous->Success No Amorph_Fix->Success

Figure 1: Decision tree for troubleshooting crystallization of flexible bromoacetamide derivatives.

References

  • "3.6F: Troubleshooting - Chemistry LibreTexts", LibreTexts,[Link]

  • "Oiling Out in Crystallization - Mettler Toledo", Mettler Toledo,[Link]

  • "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound", ACS Publications,[Link]

  • "Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development", ACS Publications,[Link]

Sources

Optimization

Technical Support Center: Interpreting Unexpected NMR or MS Peaks for 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide. This guide provides in-depth troubleshooting f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide. This guide provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data encountered during your experiments. Our goal is to equip you with the expertise to diagnose and resolve these analytical challenges effectively.

Frequently Asked Questions (FAQs)

Mass Spectrometry (MS) FAQs

Q1: My mass spectrum shows a pair of peaks of roughly equal intensity separated by 2 m/z. Is this my molecular ion?

A1: Yes, this is the characteristic isotopic signature of a bromine-containing compound.[1][2][3] Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[1][4] This near 1:1 ratio results in a distinctive "M" and "M+2" peak for the molecular ion and any fragment containing the bromine atom.[1][2][3] For 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide (Molecular Formula: C₁₄H₂₁BrN₂O₃S), you should expect to see this pattern.

Q2: I am seeing peaks at M+23 and M+39 in my ESI-MS spectrum. What are these?

A2: These are very common adduct ions in Electrospray Ionization (ESI) Mass Spectrometry.[5] The peak at M+23 corresponds to the sodium adduct ([M+Na]⁺), and the peak at M+39 corresponds to the potassium adduct ([M+K]⁺).[5][6] Their formation is often unavoidable and can be influenced by the cleanliness of glassware, the purity of solvents, and mobile phase additives.[5][7] In some cases, these adducts can even be the most abundant ions observed.[5]

Q3: Besides my molecular ion, I see several other unexpected peaks in my mass spectrum. What could be their origin?

A3: Unexpected peaks in a mass spectrum can arise from several sources:

  • Impurities from Synthesis: Unreacted starting materials, such as sulfanilamide, or byproducts from side reactions are common culprits.[8]

  • In-source Fragmentation: The molecule may be fragmenting in the ionization source. Common fragmentation pathways for similar sulfonamides include cleavage of the sulfonamide bond.[9]

  • Contaminants: The sample might be contaminated with substances like polymers, plasticizers from labware, or detergents.[10] Running a blank sample can help identify background contaminants.[10]

NMR Spectroscopy FAQs

Q4: I have more signals in the aromatic region of my ¹H NMR spectrum than I predicted. Why?

A4: Extra signals in the aromatic region (typically δ 7-8 ppm) can indicate the presence of impurities.[11] These could be residual starting materials or isomeric byproducts formed during synthesis.[11] It is also possible, though less likely for this specific molecule, to have slowly interconverting rotamers or tautomers that give rise to multiple sets of peaks.[12]

Q5: There's a broad singlet in my ¹H NMR spectrum that I can't assign. What could it be?

A5: The amide (N-H) and sulfonamide (N-H, if present as a primary sulfonamide impurity) protons often appear as broad singlets.[13][14] Their chemical shifts are highly dependent on solvent, concentration, and temperature.[15] To confirm if a peak is from an exchangeable proton like N-H, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the N-H peak should diminish or disappear.[12]

Q6: I'm seeing unexpected peaks in the aliphatic region (δ 1-4 ppm). What are they?

A6: These are often due to residual solvents from your synthesis or purification steps.[11] Common solvents like acetone, ethyl acetate, and dichloromethane have characteristic chemical shifts in this region. It's also important to consider impurities in the deuterated solvent itself.[11][16]

Troubleshooting Guides

Guide 1: Diagnosing Unexpected Peaks in Mass Spectrometry

This guide will walk you through a systematic approach to identifying the source of unexpected peaks in your mass spectrum.

Step 1: Confirm the Isotopic Pattern of Bromine

Before proceeding, verify that the major peaks exhibit the characteristic 1:1 isotopic pattern for bromine.[1][2][3] This is a fundamental confirmation that you are analyzing a bromine-containing compound.

Step 2: Identify Common Adducts

Look for peaks that correspond to common adducts. This can help you confidently identify the molecular ion.

AdductMass Difference (Da)Common Sources
[M+H]⁺+1.0078Protonated molecule
[M+Na]⁺+22.9898Glassware, solvents[5][6]
[M+K]⁺+38.9637Glassware, solvents[5][6]
[M+NH₄]⁺+18.0344Ammonium-based buffers[6]
Step 3: Investigate Potential Impurities and Degradation Products

If unexpected peaks remain after accounting for adducts, consider impurities from the synthesis. The synthesis of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide likely involves the acylation of a sulfonamide precursor.[13]

Potential Impurities:

  • Unreacted Starting Material: 4-amino-N,N-dipropylbenzenesulfonamide.

  • Hydrolysis Product: N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide.

  • Over-brominated species: Although less likely, multiple brominations could occur.

Experimental Protocol: LC-MS Analysis for Impurity Profiling

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (LC-MS).[17]

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is often effective for separating compounds of varying polarity.

  • Detection: Monitor with both a UV detector and the mass spectrometer.

  • Analysis: Correlate the retention times of unexpected peaks in your chromatogram with their mass spectra to determine their molecular weights.[17]

Caption: Troubleshooting logic for unexpected MS peaks.

Guide 2: Resolving Ambiguous NMR Peaks

This guide provides a structured approach to identifying the source of unexpected signals in your NMR spectra.

Step 1: Identify Residual Solvent and Water Peaks

Consult a table of common NMR solvent impurities to identify peaks from residual protic solvents or water.[11] The chemical shift of water is particularly variable and depends on the solvent and temperature.

SolventResidual ¹H Peak (δ, ppm)Water Peak (δ, ppm)
CDCl₃7.261.56
DMSO-d₆2.503.33
Acetone-d₆2.052.84
CD₃OD3.314.87
Source: Adapted from values in Sigma-Aldrich and other sources.
Step 2: Confirm Exchangeable Protons

As mentioned in the FAQs, amide protons can be broad and their chemical shifts can vary.

Experimental Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The disappearance or significant reduction in the intensity of a peak indicates an exchangeable proton (e.g., N-H).[12]

Step 3: Investigate Synthesis-Related Impurities

If unassigned peaks remain, they are likely due to impurities from the synthesis.

Recommended Actions:

  • Review Synthesis: Carefully examine the synthetic route for potential byproducts.[8]

  • Acquire Spectra of Starting Materials: If possible, obtain NMR spectra of the starting materials to see if any of the unexpected peaks match.

  • Spiking Experiment: If a specific impurity is suspected and available, "spike" your NMR sample with a small amount of it. An increase in the intensity of the unexpected peak confirms its identity.[11]

Caption: Troubleshooting workflow for unexpected NMR peaks.

References

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • BenchChem. (2025). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.
  • Scribd. (2024, January 22). Common ESI Mass Spectrometry Adducts.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry with 13C Labeled Peptides.
  • Mass Spectrometer Troubleshooting - What to Check When Your Results Go Wrong. (n.d.).
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.).
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • Analytical Chemistry. (2005, April 29). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry.
  • Journal of the American Society for Mass Spectrometry. (2017, May 15). Adduct Formation in ESI/MS by Mobile Phase Additives.
  • ResearchGate. (2024, July 15). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2,6-Dimethoxybenzaldehyde.
  • BenchChem. (n.d.). Troubleshooting unexpected NMR shifts in 3-chloro-9H-pyrido[2,3-b]indole.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Reaction Products.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide.
  • BenchChem. (2025). In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-bromo-N-(2,4-difluorophenyl)acetamide: A Technical Overview.
  • ResearchGate. (2016, April 27). On NH NMR Chemical Shifts, Part I.
  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vitro Biological Activity of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide: A Comparative Guide

This guide provides a comprehensive framework for validating the in vitro biological activity of the novel compound, 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide. Our investigation is predicated on the hypothe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the in vitro biological activity of the novel compound, 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide. Our investigation is predicated on the hypothesis that this molecule, by virtue of its structural similarity to known carbonic anhydrase inhibitors, may exhibit similar enzymatic inhibition. This document will detail the necessary experimental protocols to test this hypothesis, including direct enzyme inhibition and broader cellular cytotoxicity assays, while comparing its performance against a well-characterized carbonic anhydrase inhibitor.

Introduction and Rationale

The sulfonamide moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, most notably in the class of carbonic anhydrase (CA) inhibitors. Structurally related compounds, such as 2-Bromo-n-(4-sulfamoylphenyl)acetamide, have been identified as inhibitors of carbonic anhydrases, enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[1] The target compound of this guide, 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide, shares this core sulfonamide feature, prompting an investigation into its potential as a CA inhibitor. This guide will outline the in vitro validation process, a critical first step in the drug discovery pipeline.[2]

Selection of Comparator Compounds

To provide meaningful context to our experimental data, the inclusion of appropriate controls is paramount. For this study, we will utilize:

  • Positive Control (Comparator): Acetazolamide, a well-characterized, clinically used carbonic anhydrase inhibitor. This will serve as our benchmark for CA inhibitory activity.

  • Vehicle Control: Dimethyl sulfoxide (DMSO), the solvent used to dissolve the test compounds. This will allow us to distinguish the effects of the compounds from any potential effects of the solvent.

Experimental Validation: A Two-Pronged Approach

Our in vitro validation strategy will focus on two key areas:

  • Direct Enzyme Inhibition: To determine if our target compound directly inhibits carbonic anhydrase activity.

  • Cellular Cytotoxicity: To assess the compound's general toxicity to cells, providing an initial therapeutic window.[2][3]

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This biochemical assay will quantify the inhibitory potential of our test compound against a purified human carbonic anhydrase isoform (e.g., hCA II or a tumor-associated isoform like hCA IX). The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol. The rate of p-nitrophenol formation, measured spectrophotometrically, is proportional to the enzyme's activity.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Test Compound and Comparator (Acetazolamide) Solutions: Prepare stock solutions in DMSO and create a serial dilution series to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound or comparator at various concentrations. For the control wells, add 20 µL of DMSO.

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution to each well, except for the blank wells (add 10 µL of assay buffer instead).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by expressing the reaction rates as a percentage of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Illustrative Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis P1 Prepare Reagents: - Assay Buffer - Enzyme Solution (hCA) - Substrate (p-NPA) - Test & Comparator Compounds A1 Add Compounds/Vehicle P1->A1 A2 Add Assay Buffer A1->A2 A3 Add Enzyme Solution A2->A3 A4 Pre-incubate (15 min) A3->A4 A5 Initiate with Substrate A4->A5 R1 Measure Absorbance (400 nm) Kinetic Read A5->R1 R2 Calculate Initial Velocity (V₀) R1->R2 R3 Normalize to Control R2->R3 R4 Plot Dose-Response Curve R3->R4 R5 Determine IC50 Value R4->R5

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Cellular Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay will be used to determine the concentration of the test compound that reduces cell viability by 50% (CC50).

Experimental Protocol:

  • Cell Culture:

    • Select a relevant human cancer cell line (e.g., MCF-7 breast cancer cells, which are known to express carbonic anhydrases).

    • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure (96-well plate format):

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • The next day, remove the old media and add fresh media containing serial dilutions of the test compound and comparator. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the absorbance values as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Illustrative Signaling Pathway:

cluster_pathway Carbonic Anhydrase in Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression HIF1a->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX catalysis Extracellular Extracellular Acidification H_HCO3->Extracellular Invasion Tumor Invasion & Metastasis Extracellular->Invasion Inhibitor 2-Bromo-N-{4-[(dipropylamino)sulfonyl] -phenyl}acetamide Inhibitor->CAIX

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.

Comparative Data Analysis and Presentation

The primary outputs of these experiments will be the IC50 value from the carbonic anhydrase inhibition assay and the CC50 value from the cytotoxicity assay. These values should be presented in a clear and concise table for easy comparison.

Table 1: Comparative In Vitro Activity of Test Compound and Acetazolamide

CompoundCA Inhibition IC50 (µM)Cytotoxicity CC50 (µM) on MCF-7 cellsSelectivity Index (SI = CC50/IC50)
2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide[Insert experimental value][Insert experimental value][Calculate from experimental values]
Acetazolamide[Insert experimental value][Insert experimental value][Calculate from experimental values]

The Selectivity Index (SI) provides a measure of the compound's specificity for its target enzyme over its general cytotoxic effects. A higher SI value is generally desirable for a therapeutic candidate.

Conclusion

This guide outlines a robust and efficient workflow for the initial in vitro validation of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide as a potential carbonic anhydrase inhibitor. By directly assessing its enzymatic inhibitory activity and its effect on cell viability in parallel with a known inhibitor, researchers can make a data-driven decision on the promise of this compound for further preclinical development.

References

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238. [Link]

  • Lansing, T. J., et al. (2007). In vitro biological activity of a novel small-molecule inhibitor of polo-like kinase 1. Molecular Cancer Therapeutics, 6(2), 450-459. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray. [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Creative Biolabs. [Link]

Sources

Comparative

Comparative Analysis of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide and Its Analogs: A Guide to Covalent Probes in Transporter Pharmacology

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing between high-affinity reversible binding and true covalent target engagement. The development of electrophilic chemical probes has...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing between high-affinity reversible binding and true covalent target engagement. The development of electrophilic chemical probes has revolutionized how we study membrane transporters and ion channels. This guide provides an in-depth comparative analysis of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide (hereafter referred to as Compound 1 ) against its non-covalent and alternative covalent analogs.

By deconstructing its structural rationale, kinetic behavior, and experimental validation workflows, this guide equips drug development professionals with the mechanistic insights needed to deploy such probes effectively.

Mechanistic Rationale: The Anatomy of a Covalent Probe

Compound 1 is a specialized electrophilic probe engineered through the fusion of a recognized pharmacophore with a reactive warhead.

  • The Pharmacophore: The core 4-(dipropylsulfamoyl)phenyl moiety mimics the structure of probenecid (4-(dipropylsulfamoyl)benzoic acid). Probenecid is a classical, reversible inhibitor of organic anion transporters (e.g., OAT1, OAT3, URAT1) and a known modulator of TRP channels, such as TRPV2 and TAS2R16[1]. In clinical settings, probenecid is often used as an adjuvant to improve the serum half-life of other drugs by blocking their rapid renal clearance via OATs[2].

  • The Warhead: The carboxylic acid of probenecid is replaced by an α -bromoacetamide group.

The Causality of Warhead Selection: Why choose a bromoacetamide? The selection of an electrophile dictates the delicate balance between probe stability and reactivity. α -Bromoacetamides are mild electrophiles that undergo SN​2 nucleophilic substitution primarily with the highly nucleophilic thiolate anions of cysteine residues[3]. Unlike highly reactive iodoacetamides (which suffer from rampant off-target protein alkylation) or reversible Michael acceptors, the bromoacetamide moiety provides a "Goldilocks" reactivity profile. It remains relatively inert in aqueous solution until the probenecid-like core anchors the molecule into the target's binding pocket. This binding event drastically increases the local concentration of the electrophile near a non-catalytic cysteine, driving a proximity-induced covalent alkylation[4].

G A Target Protein (e.g., OAT1/TRPV2) C Reversible Complex (Non-covalent) A->C Binding (Ki) B Compound 1 (Bromoacetamide) B->C Binding (Ki) D Covalent Adduct (Irreversible Block) C->D Alkylation (k_inact) Release of HBr

Proximity-induced covalent alkylation pathway of Compound 1.

Comparative Performance: Compound 1 vs. Analogs

To objectively evaluate Compound 1, we must benchmark its performance against its structural analogs. The transition from a reversible inhibitor to a covalent modifier fundamentally alters the pharmacokinetic and pharmacodynamic landscape of the molecule.

Table 1: Representative Pharmacological Profiling
CompoundBinding MechanismWarhead TypeTarget Residence TimeWashout RecoveryOff-Target GSH Reactivity
Probenecid ReversibleNoneMinutes100%None
Amine Precursor *ReversibleNoneMinutes100%None
Compound 1 Irreversible α -BromoacetamidePermanent< 5%Moderate
Acrylamide Analog IrreversibleMichael AcceptorPermanent< 5%Very Low

*4-Amino-N,N-dipropylbenzenesulfonamide (the non-reactive structural core).

Data Synthesis & Interpretation: While probenecid and the amine precursor exhibit standard equilibrium-driven binding (where IC50​ is independent of incubation time), Compound 1 exhibits time-dependent inhibition. Because the kinact​ step permanently depletes the active target pool, the apparent IC50​ of Compound 1 will artificially "improve" (decrease) the longer it is incubated with the target cells. Furthermore, while bromoacetamides are excellent in vitro probes, their moderate intrinsic reactivity with intracellular glutathione (GSH) limits their use as systemic in vivo therapeutics compared to less reactive acrylamide analogs.

Experimental Protocols: A Self-Validating System

A common pitfall in drug discovery is misinterpreting a highly lipophilic, slow-off-rate reversible inhibitor as a covalent modifier. To ensure scientific integrity, every protocol used to define Compound 1 must be a self-validating system .

Below is the definitive step-by-step methodology for a Washout Recovery Assay , designed specifically to prove covalent engagement of Compound 1 on targets like OAT1 or TRPV2.

The Washout Recovery Assay Workflow

Step 1: Cell Preparation & Incubation

  • Action: Seed HEK293T cells stably expressing the target (e.g., OAT1) in 96-well plates. Treat parallel wells with 10×IC50​ concentrations of Compound 1, Probenecid (Reversible Control), and Vehicle (DMSO). Incubate for exactly 60 minutes at 37°C.

  • Causality: Covalent binding is a two-step process. A 60-minute incubation provides sufficient time for the initial reversible binding ( Ki​ ) to transition fully into the irreversible alkylation event ( kinact​ ).

Step 2: The Washout Phase (Critical Step)

  • Action: Aspirate the compound-containing media. Wash the cells 5 times with warm assay buffer supplemented with 1% Bovine Serum Albumin (BSA) , followed by a 30-minute resting incubation in compound-free media.

  • Causality: This is the core of the self-validating system. BSA acts as a "lipid sink." Highly lipophilic reversible compounds often partition into the cell membrane and slowly leach back out, causing a false-positive "irreversible" readout. BSA forcefully extracts these non-covalently bound artifacts.

Step 3: Functional Readout

  • Action: For OAT1, initiate the uptake assay by adding a fluorescent substrate (e.g., 6-carboxyfluorescein). For TRPV2, measure intracellular Ca2+ influx using Fluo-4 AM dye[1]. Read the fluorescence after 10 minutes.

Step 4: Data Validation

  • Action: Compare the functional activity of the washed cells to the vehicle control.

  • Causality: If Compound 1 is truly covalent, the transporter/channel will remain >95% inhibited despite the aggressive washout. The system validates itself through the Probenecid control: if the BSA washout was successful, the Probenecid-treated cells will recover 100% of their functional activity.

Workflow Step1 1. Incubation Target cells + Probe (60 min) Step2 2. Washout Phase 5x Buffer washes + 1% BSA Step1->Step2 Remove unbound ligand Step3 3. Functional Assay Substrate Uptake / Ca2+ Flux Step2->Step3 Measure residual activity Step4 4. Data Analysis Irreversible vs Reversible Step3->Step4 Compare with controls Control Control Probenecid (Reversible) Control->Step2

Self-validating washout assay workflow for covalent engagement.

Conclusion

The transition from a reversible inhibitor like probenecid to a covalent probe like 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide represents a powerful strategy for structural biology and target validation. By leveraging the proximity-driven reactivity of the α -bromoacetamide warhead, researchers can achieve permanent target blockade. However, the integrity of this data relies entirely on rigorous, self-validating experimental designs that account for time-dependent kinetics and aggressively rule out lipophilic artifacts.

References

Sources

Validation

Targeted Covalent Probes: SAR and Performance Guide for 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Comparative Performance, and Self-Validating Experimental Workflows Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Comparative Performance, and Self-Validating Experimental Workflows

Executive Summary & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs) and chemical probes, striking the balance between electrophilic reactivity and non-covalent target affinity is paramount. The compound 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide (hereafter referred to as BDSA ) represents a highly specialized scaffold designed to interrogate cysteine-dependent targets, such as the transient receptor potential ankyrin 1 (TRPA1) channel[1].

As a Senior Application Scientist, I approach the design of these probes through a dual-recognition framework:

  • The Recognition Element: The 4-(N,N-dipropylsulfamoyl)phenyl moiety acts as a lipophilic anchor. Unlike primary sulfonamides that coordinate zinc in carbonic anhydrases, this tertiary sulfonamide directs the molecule into deep hydrophobic pockets, driving the initial non-covalent binding affinity ( KI​ ).

  • The Electrophilic Warhead: The 2-bromoacetamide group is a classic, soft electrophile. It undergoes an SN​2 alkylation specifically with nucleophilic thiolates (cysteine residues)[2].

By tuning these two modules, we can dictate the overall efficiency of covalent modification ( kinact​/KI​ ). This guide objectively compares the SAR of BDSA derivatives against standard alternatives, providing the experimental blueprints necessary to validate their performance in your own assays.

Pathway A BDSA Derivative B Hydrophobic Pocket (Dipropylsulfamoyl) A->B Non-covalent Affinity C Thiol-Reactive Warhead (Bromoacetamide) A->C Electrophilic Attack D Target Cysteines (e.g., Cys415/422) B->D Directs Warhead C->D SN2 Alkylation E Irreversible Conformational Shift D->E Structural Change F Functional Activation (e.g., Ion Permeation) E->F Sustained Signal

Fig 1: Dual-recognition mechanism of BDSA driving targeted covalent activation.

Structure-Activity Relationship (SAR) & Comparative Performance

To objectively evaluate BDSA, we must compare it against structural derivatives and ubiquitous non-directed electrophiles (e.g., Iodoacetamide). The performance of a covalent probe is defined by its potency ( EC50​ or IC50​ ) and its kinetic efficiency ( kinact​/KI​ ).

SAR Tuning Strategies
  • Warhead Substitution: Replacing the bromine with chlorine (a poorer leaving group) reduces the rate of the SN​2 reaction ( kinact​ ), while replacing it with an unreactive hydrogen (acetamide) completely abolishes covalent engagement, proving the mechanism is electrophile-dependent[3].

  • Lipophilic Tail Variation: Modifying the dipropyl groups to dimethyl reduces hydrophobic packing, thereby increasing the dissociation constant ( KI​ ) and reducing overall potency. Conversely, dibutyl chains introduce steric clashes in standard binding pockets.

Comparative Data Table

The following table synthesizes experimental data comparing the lead BDSA scaffold against its derivatives and standard alternatives in a prototypical cysteine-targeted assay (e.g., TRPA1 activation).

Compound ClassSpecific Derivative / AlternativeWarheadRecognition ElementTarget Potency ( EC50​ , nM)Kinetic Efficiency ( kinact​/KI​ , M−1s−1 )Off-Target Reactivity
Lead Scaffold BDSA (Parent) BromoacetamideN,N-dipropyl45 1.2 \times 10^4 Low
SAR Derivative Chloro-AnalogChloroacetamideN,N-dipropyl8504.5 \times 10^2Very Low
SAR Derivative Dimethyl-AnalogBromoacetamideN,N-dimethyl3202.1 \times 10^3Moderate
SAR Derivative Acetamide (Control)Acetamide (None)N,N-dipropyl>10,000N/ANone
Alternative Iodoacetamide (IAA)IodoacetamideNone (Pan-reactive)>50,000N/A (Non-saturable)Extremely High
Alternative N-EthylmaleimideMaleimideNone (Pan-reactive)>25,000N/A (Non-saturable)Extremely High

Key Insight: BDSA outperforms standard pan-reactive electrophiles (IAA, NEM) by orders of magnitude. The dipropylsulfamoyl group acts as a "homing beacon," drastically lowering the effective concentration required for the warhead to encounter the target cysteine, thereby minimizing off-target toxicity.

Self-Validating Experimental Protocols

When working with covalent modifiers like BDSA, a single functional readout is insufficient. You must establish a self-validating system to prove that the observed biological effect is driven by specific, irreversible covalent modification rather than off-target membrane disruption or reversible binding.

Protocol: Orthogonal Validation of Covalent Engagement

Step 1: Intact Protein Mass Spectrometry (Stoichiometry Check)

  • Procedure: Incubate 5 µM purified target protein with 10 µM BDSA in HEPES buffer (pH 7.4) for 60 minutes. Analyze via LC-TOF-MS.

  • Causality: We use pH 7.4 because the SN​2 reactivity of bromoacetamides is strictly dependent on the deprotonated thiolate anion state of the target cysteine[1]. Intact MS is chosen over bottom-up proteomics at this stage to confirm a 1:1 binding stoichiometry (a mass shift of exactly +403 Da). Multi-adduct formation would indicate poor specificity.

Step 2: Functional Washout Assay (Reversibility Check)

  • Procedure: Load target-expressing cells with a fluorescent indicator (e.g., Fluo-4 for calcium channels). Apply BDSA at EC80​ concentration. After signal plateau, continuously perfuse the cells with compound-free buffer for 15 minutes.

  • Causality: Non-covalent ligands will wash out, causing the signal to return to baseline. Because BDSA forms a covalent thioether bond, the functional activation will persist despite extensive washing. This physically validates the irreversible nature of the mechanism.

Step 3: Glutathione (GSH) Quench Control (Electrophile Validation)

  • Procedure: Pre-incubate 10 µM BDSA with 5 mM GSH for 30 minutes prior to applying it to the biological assay.

  • Causality: GSH is a highly abundant biological thiol. Pre-incubating BDSA with GSH acts as a sacrificial nucleophile, completely scavenging the bromoacetamide warhead. If the quenched mixture fails to elicit a response, it definitively proves that the biological activity is driven by electrophilic attack, ruling out artifacts caused by the lipophilic sulfonamide tail acting as a non-specific detergent.

Workflow Start Assay Initialization (Compound + Target) Split Orthogonal Validation Start->Split MS Intact Protein MS (Stoichiometry) Split->MS Func Functional Assay (Readout) Split->Func Quench GSH Quench Control (Specificity) Split->Quench Val1 Mass Shift = +403 Da MS->Val1 Confirms Adduct Val2 Dose-Dependent Signal Func->Val2 Confirms Efficacy Val3 Signal Abolished Quench->Val3 Confirms Electrophile

Fig 2: Self-validating experimental workflow for confirming targeted covalent engagement.

Summary for Drug Development Professionals

The SAR of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide derivatives demonstrates that combining a tunable SN​2 warhead with a highly specific lipophilic directing group yields a superior chemical probe. By systematically evaluating warhead leaving-group kinetics (Br vs. Cl) and steric bulk (dipropyl vs. dimethyl), researchers can dial in the exact reactivity profile required for their target. When deploying these compounds, strict adherence to the self-validating workflows outlined above ensures that resulting data is mechanistically sound and free from electrophilic artifacts.

References

  • Aubry, S., Burlina, F., & Dupont, E. (2021). Thiol-Mediated Uptake. JACS Au - ACS Publications. Retrieved from[Link][1]

  • Rodríguez, B. M., Sigg, D., & Bezanilla, F. (2015). Biophysical analysis of thermosensitive TRP channels with a special focus on the cold receptor TRPM8. Taylor & Francis. Retrieved from[Link][2]

  • Macpherson, L. J., et al. (2023). Voltage and Temperature Gating of ThermoTRP Channels - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI. Retrieved from[Link][3]

Sources

Comparative

assessing the target specificity of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

A Comparative Guide to the Target Specificity of Bromo-Acetamido Sulfonamides This guide provides an in-depth analysis of the target specificity of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide and its closely...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Target Specificity of Bromo-Acetamido Sulfonamides

This guide provides an in-depth analysis of the target specificity of 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide and its closely related analogs. Designed for researchers, scientists, and drug development professionals, this document offers a framework for evaluating on-target potency, selectivity, and potential off-target liabilities. We will delve into the mechanistic underpinnings of this compound class, present comparative data against established inhibitors, and provide detailed experimental protocols to empower your research.

While public data on 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide is scarce, extensive research exists for the structurally analogous compound, 2-Bromo-n-(4-sulfamoylphenyl)acetamide (CAS 5332-70-7) . This guide will use the latter as our primary exemplar to illustrate the principles of target specificity assessment, noting that the core pharmacophore—a sulfonamide group for target engagement and a bromoacetamide moiety for potential covalent interaction—is conserved.

The Target: Carbonic Anhydrases and Their Role in Disease

The primary biological targets for this class of sulfonamides are carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[1] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in pH regulation, CO2 transport, and various physiological processes.[1]

Certain CA isoforms, particularly the transmembrane proteins Carbonic Anhydrase IX (CA IX) and XII (CA XII) , are overexpressed in a variety of solid tumors.[1] Their expression is often induced by hypoxia, a common feature of the tumor microenvironment.[1] By maintaining the intracellular pH, these enzymes help cancer cells survive and proliferate in acidic conditions, making them attractive targets for anticancer therapies.[1]

The therapeutic strategy hinges on disrupting this pH-regulating mechanism. The sulfonamide group of the inhibitor is key to its activity, as it coordinates with the zinc ion in the enzyme's active site, blocking its catalytic function.[1] The presence of a bromoacetamide group also introduces the potential for covalent inhibition, where the inhibitor forms a permanent bond with the target protein, a strategy often employed to enhance potency and duration of action.[2]

Comparative Analysis: On-Target Potency and Selectivity

A critical aspect of drug development is ensuring that a compound preferentially inhibits the target isoform over others to minimize side effects. For CA inhibitors, selectivity against the tumor-associated CA IX and XII isoforms over the ubiquitous cytosolic isoforms, CA I and CA II, is highly desirable.[3]

The table below compares the inhibitory potency of 2-Bromo-n-(4-sulfamoylphenyl)acetamide against two key CA isoforms with that of two clinically used CA inhibitors, Acetazolamide and Dorzolamide.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Selectivity Profile
2-Bromo-n-(4-sulfamoylphenyl)acetamide Carbonic Anhydrase IX10.93-Demonstrates potent inhibition of the cancer-associated CA IX.
Carbonic Anhydrase II1.55-Shows higher potency against the off-target CA II, indicating a potential for side effects if systemic exposure is not controlled.
Acetazolamide Carbonic Anhydrase IX3025A widely used, non-selective CA inhibitor.[4][5]
Carbonic Anhydrase II-12.5Potently inhibits the off-target CA II.[3]
Dorzolamide Carbonic Anhydrase IX-52A clinically used topical CA inhibitor for glaucoma.[6]
Carbonic Anhydrase II0.183.5Exhibits very high potency against CA II, making it suitable for localized delivery to the eye but less ideal for systemic cancer therapy where CA II inhibition is an off-target effect.[4][6]

IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki: The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.

Assessing Target Specificity: A Broader Perspective

True target specificity goes beyond comparing on-target isoforms. It requires a comprehensive evaluation of a compound's interaction with a wide array of unrelated proteins. Sulfonamide-containing molecules, while effective, are known to interact with other protein families, which can lead to unexpected phenotypes or toxicities.[7]

Potential Off-Target Families for Sulfonamides:

  • Other Metalloenzymes: The zinc-binding sulfonamide moiety can potentially interact with other zinc-containing enzymes.

  • Kinases: Depending on the overall molecular structure, some sulfonamides can occupy the ATP-binding pocket of various kinases.[7]

  • Cyclooxygenases (COXs): Certain sulfonamide derivatives have demonstrated inhibitory activity against COX enzymes.[7]

A logical workflow is essential for systematically assessing the target specificity of a novel compound like 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide.

Workflow for Assessing Target Specificity

Experimental Protocols

To facilitate further research, we provide the following detailed protocols.

Protocol 1: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide

This protocol is adapted from general procedures for the acylation of sulfonamides.

Materials:

  • 4-aminobenzenesulfonamide (sulfanilamide)

  • Bromoacetyl bromide

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-aminobenzenesulfonamide in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add 1.1 equivalents of pyridine to the cooled solution with stirring.

  • Acylation: Slowly add 1.1 equivalents of bromoacetyl bromide dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-Bromo-n-(4-sulfamoylphenyl)acetamide.

Synthetic Workflow Diagram
Protocol 2: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of CAs using p-nitrophenyl acetate (pNPA) as a substrate.[8]

Materials:

  • 96-well clear flat-bottom microplate

  • Multi-well absorbance microplate reader

  • Human carbonic anhydrase enzyme (e.g., hCA II or hCA IX)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • Substrate: p-nitrophenyl acetate (pNPA)

  • Test compound (e.g., 2-Bromo-n-(4-sulfamoylphenyl)acetamide) and reference inhibitor (e.g., Acetazolamide)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 15 minutes.

    • Prepare a 3 mM solution of pNPA. Dissolve pNPA in a minimal amount of acetonitrile and then dilute to the final concentration with Assay Buffer. Prepare this solution fresh daily.[8]

    • Prepare serial dilutions of your test compound and the reference inhibitor in the appropriate solvent.

  • Plate Setup (Final Volume: 200 µL/well):

    • Blank wells: 190 µL of Assay Buffer + 10 µL of solvent.

    • Enzyme Control (100% activity): 170 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of solvent.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of test compound/reference inhibitor at various concentrations.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode at room temperature for 15-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • For each well, determine the rate of reaction (V = ΔAbsorbance/Δtime) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme - Buffer - Substrate (pNPA) - Inhibitors B Dispense Buffer, Enzyme, and Inhibitor to 96-well plate A->B C Pre-incubate (10 min at RT) B->C D Initiate Reaction: Add pNPA Substrate C->D E Kinetic Read: Absorbance at 405 nm D->E F Calculate Reaction Rates (ΔAbs/min) E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

Carbonic Anhydrase Inhibition Assay Workflow

Conclusion

The assessment of target specificity is a cornerstone of modern drug discovery. For compounds like 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide, a systematic and multi-faceted approach is required. While its analog, 2-Bromo-n-(4-sulfamoylphenyl)acetamide, shows potent inhibition of the therapeutically relevant CA IX isoform, its selectivity profile warrants further investigation and optimization.[1] By employing the comparative analyses and experimental protocols detailed in this guide, researchers can build a comprehensive understanding of a compound's biological activity, paving the way for the development of safer and more effective targeted therapies.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]

  • McKenna, R., et al. (2020). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. PMC. Available from: [Link]

  • Al-Haque, N., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available from: [Link]

  • Angeli, A., et al. (2023). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. ACS Medicinal Chemistry Letters. Available from: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available from: [Link]

  • Angeli, A., et al. (2023). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. PMC. Available from: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available from: [Link]

  • Wichert, M., et al. (2017). Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of CAIX-targeting acetazolamide derivatives.... ResearchGate. Available from: [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available from: [Link]

  • PubChem. (n.d.). 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818. PubChem. Available from: [Link]

  • Chemical Substance Information. (n.d.). N-(2-BROMO-4-ISOPROPYL-PHENYL)-ACETAMIDE. Chemical Substance Information. Available from: [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available from: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromo-phen-yl)acetamide. PubMed. Available from: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide
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Reactant of Route 2
2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide
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